beta-Lysine

Catalog No.
S541971
CAS No.
4299-56-3
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Lysine

CAS Number

4299-56-3

Product Name

beta-Lysine

IUPAC Name

3,6-diaminohexanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)

InChI Key

QKEWQOJCHPFEAF-RXMQYKEDSA-N

SMILES

C(CC(CC(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

(R)-ß-lysine; (R) ß lysine; R ß lysine; R-ß-lysine; MG1655; MG-1655; MG 1655; R-beta-lysine; (R)-beta-lysine;

Canonical SMILES

C(CC(CC(=O)O)N)CN

Isomeric SMILES

C(C[C@@H](CC(=O)O)N)CN

Description

The exact mass of the compound beta-Lysine is 146.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. It belongs to the ontological category of diamino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Role in Salmonella virulence

    Researchers have identified a unique pathway in Salmonella bacteria that utilizes beta-lysine during protein synthesis. This appears to be crucial for the bacteria's virulence, or its ability to cause disease. Studies have shown that by disrupting this pathway, Salmonella becomes less able to cause illness Source: Salmonella stays deadly with a 'beta' version of cell behavior [ScienceDaily: ].

  • Potential marker in poultry research

    Some studies have investigated beta-lysine activity in the blood serum and egg white of poultry. The results are still being explored, but researchers have observed changes in beta-lysine activity that may be linked to factors like immunomodulators or the onset of lay in hens Source: Effect of Avigen immunomodulator on beta lysine activity in broilers [TRDizin: & Beta-lysine activity (%) of egg white in broiler breeders ROSS hybrid, n=45 ResearchGate: ].

Beta-Lysine, also known as 3,6-diaminohexanoic acid, is a non-proteinogenic amino acid that plays a significant role in various biological processes. It is produced by platelets during coagulation and exhibits antibacterial properties by disrupting the membranes of Gram-positive bacteria, acting as a cationic detergent . Its unique structure, featuring two amino groups located at the 3rd and 6th positions of the hexanoic acid chain, distinguishes it from its more common counterpart, L-lysine.

Beta-Lysine exhibits notable biological activities, particularly its antibacterial properties. It has been shown to induce lysis in various Gram-positive bacteria by disrupting their cell membranes . Furthermore, beta-lysine is involved in antibiotic synthesis in bacteria, aiding in microbial competition for survival . Its presence in mammalian systems suggests potential roles in immune responses and coagulation processes.

Beta-Lysine can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the enzymatic conversion of L-lysine to beta-lysine using lysine 2,3-aminomutase. This process can be optimized for yield and purity through controlled conditions.
  • Chemical Synthesis: Chemical methods also exist but are less common due to lower yields and higher costs. These typically involve multi-step synthetic routes that may include protection-deprotection strategies for functional groups.
  • Biotechnological Approaches: Advances in biotechnology have led to the use of genetically modified microorganisms that can produce beta-lysine from simpler substrates through fermentation processes.

Beta-Lysine has several applications across various fields:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics or as an additive in formulations.
  • Nutraceuticals: Beta-Lysine may be included in dietary supplements aimed at enhancing immune function or promoting wound healing.
  • Agriculture: Its antimicrobial properties can be leveraged in agricultural applications to protect crops from bacterial pathogens.

Research has indicated that beta-lysine interacts with various biological molecules. For instance, studies have shown that it can form complexes with certain proteins and enzymes, potentially influencing their activity and stability. Additionally, its interaction with bacterial membranes highlights its mechanism of action as an antimicrobial agent .

Several compounds share structural similarities with beta-lysine. Here are some notable examples:

Compound NameStructureUnique Features
L-LysineC6H14N2O2Proteinogenic amino acid; essential for human health.
D-Beta-LysineC6H15N2O2Enantiomer of beta-lysine; less studied biologically.
5-Aminovaleric AcidC5H11NShorter chain; involved in metabolic pathways but lacks antibacterial properties.
6-Aminocaproic AcidC6H13NSimilar chain length; used primarily as an antifibrinolytic agent.

Beta-Lysine's unique combination of structural features and biological activity sets it apart from these similar compounds, particularly its specific role in antibacterial action and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.7

Exact Mass

146.1055

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(3S)-3,6-diaminohexanoic acid

Dates

Last modified: 07-15-2023
1: Katz A, Solden L, Zou SB, Navarre WW, Ibba M. Molecular evolution of protein-RNA mimicry as a mechanism for translational control. Nucleic Acids Res. 2014 Mar;42(5):3261-71. doi: 10.1093/nar/gkt1296. Epub 2013 Dec 13. PubMed PMID: 24335280; PubMed Central PMCID: PMC3950694.
2: Frey PA. Travels with carbon-centered radicals. 5'-deoxyadenosine and 5'-deoxyadenosine-5'-yl in radical enzymology. Acc Chem Res. 2014 Feb 18;47(2):540-9. doi: 10.1021/ar400194k. Epub 2013 Dec 5. PubMed PMID: 24308628.
3: Bullwinkle TJ, Zou SB, Rajkovic A, Hersch SJ, Elgamal S, Robinson N, Smil D, Bolshan Y, Navarre WW, Ibba M. (R)-β-lysine-modified elongation factor P functions in translation elongation. J Biol Chem. 2013 Feb 8;288(6):4416-23. doi: 10.1074/jbc.M112.438879. Epub 2012 Dec 31. PubMed PMID: 23277358; PubMed Central PMCID: PMC3567691.
4: Gilreath MS, Roy H, Bullwinkle TJ, Katz A, Navarre WW, Ibba M. β-Lysine discrimination by lysyl-tRNA synthetase. FEBS Lett. 2011 Oct 20;585(20):3284-8. doi: 10.1016/j.febslet.2011.09.008. Epub 2011 Sep 12. PubMed PMID: 21925499; PubMed Central PMCID: PMC3196068.
5: Roy H, Zou SB, Bullwinkle TJ, Wolfe BS, Gilreath MS, Forsyth CJ, Navarre WW, Ibba M. The tRNA synthetase paralog PoxA modifies elongation factor-P with (R)-β-lysine. Nat Chem Biol. 2011 Aug 14;7(10):667-9. doi: 10.1038/nchembio.632. PubMed PMID: 21841797; PubMed Central PMCID: PMC3177975.
6: Behshad E, Ruzicka FJ, Mansoorabadi SO, Chen D, Reed GH, Frey PA. Enantiomeric free radicals and enzymatic control of stereochemistry in a radical mechanism: the case of lysine 2,3-aminomutases. Biochemistry. 2006 Oct 24;45(42):12639-46. PubMed PMID: 17042480; PubMed Central PMCID: PMC2553251.
7: Grammel N, Pankevych K, Demydchuk J, Lambrecht K, Saluz HP, Krügel H. A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei. Eur J Biochem. 2002 Jan;269(1):347-57. PubMed PMID: 11784329.
8: Ikeda Y, Naganawa H, Kondo S, Takeuchi T. Preparation of 13C and 15N labeled bellenamine and its degradation products. J Antibiot (Tokyo). 1992 Dec;45(12):1925-9. PubMed PMID: 1490885.
9: Petrovich RM, Ruzicka FJ, Reed GH, Frey PA. Characterization of iron-sulfur clusters in lysine 2,3-aminomutase by electron paramagnetic resonance spectroscopy. Biochemistry. 1992 Nov 10;31(44):10774-81. PubMed PMID: 1329954.
10: Moss M, Frey PA. The role of S-adenosylmethionine in the lysine 2,3-aminomutase reaction. J Biol Chem. 1987 Nov 5;262(31):14859-62. PubMed PMID: 3117791.
11: Seltmann G. [Nourseothricin (streptothricin) inactivated by plasmid pIE 636-encoded acetyltransferase: detection of N-acetyl-beta-lysine in the inactivated product]. Zentralbl Bakteriol Mikrobiol Hyg A. 1985 Dec;260(4):421-2. German. PubMed PMID: 3010602.

Explore Compound Types